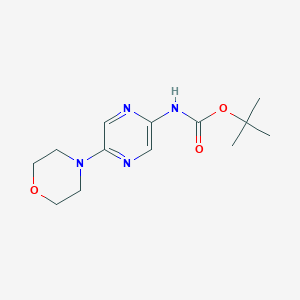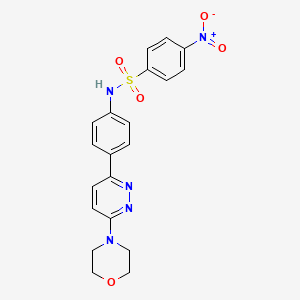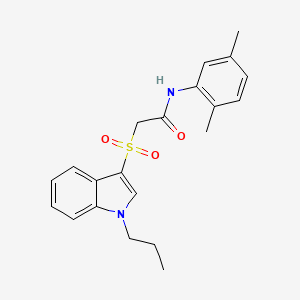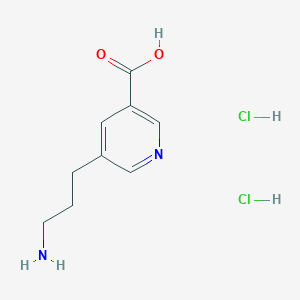
1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea is a useful research compound. Its molecular formula is C13H20N2S and its molecular weight is 236.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Behavior and Fate
1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea derivatives exhibit specific environmental behaviors, particularly in their interactions with water and soil. These compounds are characterized by their solubility in water and the potential for bioaccumulation, indicating a significant environmental presence. Moreover, their fate in the environment, including degradation processes and potential persistence, is a critical area of study. This research is essential for understanding the environmental impact of thiourea derivatives and developing strategies for mitigating any adverse effects (Squillace et al., 1997).
Chemical and Structural Properties
The chemistry, coordination, and structural attributes of this compound derivatives are extensively studied. These compounds exhibit a wide range of applications as ligands in coordination chemistry, highlighting their versatility in forming complexes with various metals. The structural properties, including intra- and intermolecular hydrogen bonding, significantly influence their coordination behavior. Such detailed understanding paves the way for novel applications in bioactive compound synthesis and materials science (A. Saeed et al., 2014).
Bioactive Compound Research
Thiourea derivatives, including this compound, are recognized for their potential bioactivities. This research encompasses exploring these compounds as ligands in bioactive metal complexes and investigating their pharmacological properties. The versatility of thiourea derivatives in medicinal chemistry is attributed to their ability to interact with biological targets, offering a foundation for developing therapeutic agents. The exploration of these compounds in bioactive research contributes to advancing pharmaceutical sciences and identifying new treatment options (Ezzat Khan et al., 2020).
Anti-Inflammatory Properties
Recent studies have also focused on the anti-inflammatory properties of thiourea derivatives, utilizing molecular docking to explore their potential as therapeutic agents. This approach helps in understanding the molecular interactions between thiourea derivatives and key enzymes involved in inflammatory processes, highlighting the potential of these compounds in designing anti-inflammatory drugs. Such research not only advances our knowledge of thiourea derivatives' pharmacological properties but also opens new avenues for developing targeted therapies (M. Nikolic et al., 2022).
Mechanism of Action
Target of Action
It is structurally similar to diafenthiuron , a pesticide that impairs mitochondrial function in target pests .
Mode of Action
Based on its structural similarity to diafenthiuron , it may also impair mitochondrial function. Diafenthiuron’s highly reactive metabolite carbodiimide binds to the mitochondrial ATPase and porin, inhibiting ATP production .
Biochemical Pathways
If it acts similarly to diafenthiuron , it could affect the energy production pathway in cells by inhibiting ATP production .
Pharmacokinetics
Based on its structural similarity to diafenthiuron , it may have similar properties. Diafenthiuron is highly soluble in multiple organic solvents but dissolves poorly in aqueous solutions . This could impact its bioavailability.
Result of Action
If it acts similarly to Diafenthiuron , it could lead to energy depletion in cells due to the inhibition of ATP production .
Action Environment
Based on its structural similarity to diafenthiuron , it may have similar properties. Diafenthiuron has a strong sorption capacity and can accumulate persistently in aquatic and soil systems .
Properties
IUPAC Name |
1-tert-butyl-3-(2,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-9-6-7-10(2)11(8-9)14-12(16)15-13(3,4)5/h6-8H,1-5H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGSWRSPXDEDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2529154.png)
![1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2529155.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529157.png)


![1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529160.png)



![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2529169.png)

![2-Chloro-3-[(4-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2529171.png)

